6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC20188886
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -](/images/structure/VC20188886.png)
Specification
Molecular Formula | C8H6BrN3O2 |
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Molecular Weight | 256.06 g/mol |
IUPAC Name | 6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H6BrN3O2/c1-4-2-5(9)3-12-6(4)10-11-7(12)8(13)14/h2-3H,1H3,(H,13,14) |
Standard InChI Key | FQFCHSFOGIFREF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN2C1=NN=C2C(=O)O)Br |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s core consists of a fused bicyclic system: a pyridine ring conjugated with a triazole ring. The bromine atom at position 6 introduces electron-withdrawing effects, while the methyl group at position 8 enhances lipophilicity. The carboxylic acid at position 3 enables hydrogen bonding and salt formation, critical for solubility and biological interactions .
Table 1: Key Molecular Properties
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
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Triazolopyridine Core Formation: Cyclization of enaminonitriles with benzohydrazides under basic conditions.
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Methylation: Introduction of the methyl group at position 8 using methyl iodide or dimethyl sulfate.
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Carboxylation: Reaction with carbon dioxide under basic conditions to install the carboxylic acid group.
Industrial Production
Industrial methods prioritize scalability and cost efficiency. Continuous flow reactors and automated platforms are employed to enhance yield and purity. MolCore BioPharmatech reports producing the compound at ≥97% purity under ISO-certified conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.4132 mM in DMSO at 10 mM concentration) . Stability tests recommend storage at -20°C for up to one month or -80°C for six months to prevent degradation .
Applications in Scientific Research
Pharmaceutical Intermediates
As a high-purity API intermediate, this compound is critical in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom serves as a handle for cross-coupling reactions, enabling diversification of the triazolopyridine core .
Materials Science
The planar aromatic system and functional groups make it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Research is ongoing to exploit its electronic properties in optoelectronic devices.
Comparison with Related Compounds
Positional Isomers
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6-Bromo-[1,2,] triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate (CAS No. X203480): Differs in the carboxylic acid position (8 vs. 3), altering hydrogen-bonding patterns and solubility .
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6-Bromo- triazolo[4,3-a]pyridine-3-thiol: Replaces the carboxylic acid with a thiol group, enhancing metal coordination capacity.
Table 2: Structural and Functional Comparisons
Compound | Molecular Formula | Key Functional Group |
---|---|---|
6-Bromo-8-methyl-triazolo[4,3-a]pyridine-3-carboxylic acid | Carboxylic acid | |
6-Bromo-triazolo[4,3-a]pyridine-8-carboxylic acid hydrate | Carboxylic acid (position 8) | |
6-Bromo-triazolo[4,3-a]pyridine-3-thiol | Thiol |
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